(9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide (9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide Cercosporamide is a potent and selective Mnk inhibitor, and a orally bioavailable antifungal agent, suppresses phosphorylation of eIF4E and exhibits antileukemic effects.IC50 value:Target: Mnk1in vitro: Cercosporamide inhibits phosphorylation of eIF4E on Ser209 in AML cells and exhibits direct suppressive effects on leukemic progenitor cell growth, enhancing the antileukemic properties of mTORC1 inhibition by Rapamycin and promoting the suppressive effects of Cytarabine.in vivo: Cercosporamide is a selective and orally bioavailable Mnk1 inhibitor, which is previously shown to have activity against experimental melanoma lung metastases and subcutaneous colon carcinoma xenograft tumors. Such suppression of Mnk kinase activity and eIF4E phosphorylation by Cercosporamide resulted in dose-dependent suppressive effects on primitive leukemic progenitors (CFU-L) from AML patients and enhanced the antileukemic properties of cytarabine (Ara-C) or mammalian target of rapamycin (mTOR) complex 1 inhibition in MV4-11 xenografts.
Brand Name: Vulcanchem
CAS No.: 131436-22-1
VCID: VC0002508
InChI: InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1
SMILES: CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Molecular Formula: C₁₆H₁₃NO₇
Molecular Weight: 331.28 g/mol

(9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide

CAS No.: 131436-22-1

Inhibitors

VCID: VC0002508

Molecular Formula: C₁₆H₁₃NO₇

Molecular Weight: 331.28 g/mol

(9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide - 131436-22-1

CAS No. 131436-22-1
Product Name (9As)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Molecular Formula C₁₆H₁₃NO₇
Molecular Weight 331.28 g/mol
IUPAC Name (9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Standard InChI InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1
Standard InChIKey GEWLYFZWVLXQME-UHFFFAOYSA-N
Isomeric SMILES CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
SMILES CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Canonical SMILES CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Appearance Light to dark tan solid
Description Cercosporamide is a potent and selective Mnk inhibitor, and a orally bioavailable antifungal agent, suppresses phosphorylation of eIF4E and exhibits antileukemic effects.IC50 value:Target: Mnk1in vitro: Cercosporamide inhibits phosphorylation of eIF4E on Ser209 in AML cells and exhibits direct suppressive effects on leukemic progenitor cell growth, enhancing the antileukemic properties of mTORC1 inhibition by Rapamycin and promoting the suppressive effects of Cytarabine.in vivo: Cercosporamide is a selective and orally bioavailable Mnk1 inhibitor, which is previously shown to have activity against experimental melanoma lung metastases and subcutaneous colon carcinoma xenograft tumors. Such suppression of Mnk kinase activity and eIF4E phosphorylation by Cercosporamide resulted in dose-dependent suppressive effects on primitive leukemic progenitors (CFU-L) from AML patients and enhanced the antileukemic properties of cytarabine (Ara-C) or mammalian target of rapamycin (mTOR) complex 1 inhibition in MV4-11 xenografts.
Synonyms (9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Reference [1]. Altman JK, et al. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors. Blood. 2013 May 2;121(18):3675-3681.
PubChem Compound 131379
Last Modified Nov 11 2021
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